Isogentisin Isogentisin Isogentisin belongs to the class of organic compounds known as xanthones. These are polycyclic aromatic compounds containing a xanthene moiety conjugated to a ketone group at carbon 9. Xanthene is a tricyclic compound made up of two benzene rings linearly fused to each other through a pyran ring. Isogentisin exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, isogentisin is primarily located in the membrane (predicted from logP). Outside of the human body, isogentisin can be found in alcoholic beverages, herbs and spices, and root vegetables. This makes isogentisin a potential biomarker for the consumption of these food products.
Isogentisin is a member of the class of xanthones that is 9H-xanthen-9-one substituted by hydroxy groups at positions 1 and 3 and a methoxy group at position 7. It has a role as an EC 1.4.3.4 (monoamine oxidase) inhibitor and a plant metabolite. It is a member of xanthones, a polyphenol and an aromatic ether.
Brand Name: Vulcanchem
CAS No.: 491-64-5
VCID: VC0530904
InChI: InChI=1S/C14H10O5/c1-18-8-2-3-11-9(6-8)14(17)13-10(16)4-7(15)5-12(13)19-11/h2-6,15-16H,1H3
SMILES: COC1=CC2=C(C=C1)OC3=CC(=CC(=C3C2=O)O)O
Molecular Formula: C14H10O5
Molecular Weight: 258.23 g/mol

Isogentisin

CAS No.: 491-64-5

Cat. No.: VC0530904

Molecular Formula: C14H10O5

Molecular Weight: 258.23 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Isogentisin - 491-64-5

Specification

CAS No. 491-64-5
Molecular Formula C14H10O5
Molecular Weight 258.23 g/mol
IUPAC Name 1,3-dihydroxy-7-methoxyxanthen-9-one
Standard InChI InChI=1S/C14H10O5/c1-18-8-2-3-11-9(6-8)14(17)13-10(16)4-7(15)5-12(13)19-11/h2-6,15-16H,1H3
Standard InChI Key FVIYCYAHKMJVJK-UHFFFAOYSA-N
SMILES COC1=CC2=C(C=C1)OC3=CC(=CC(=C3C2=O)O)O
Canonical SMILES COC1=CC2=C(C=C1)OC3=CC(=CC(=C3C2=O)O)O
Appearance Solid powder
Melting Point 241°C

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

Isogentisin belongs to the xanthone class of compounds, featuring a tricyclic aromatic system (C14H10O5) with hydroxyl groups at positions 1 and 3 and a methoxy group at position 7 . Its IUPAC name, 1,3-dihydroxy-7-methoxyxanthen-9-one, reflects this substitution pattern. The molecular weight is 258.23 g/mol, and its CAS registry number is 491-64-5 .

Stereochemical Considerations

While isogentisin itself lacks chiral centers, its glycosylated derivatives, such as isogentisin 3-O-glucoside (C20H20O10), exhibit stereochemical complexity. The glucoside variant includes a β-D-glucopyranosyl unit attached to the hydroxyl group at position 3, contributing to its increased molecular weight (420.4 g/mol) .

Physicochemical Properties

The compound’s solubility profile is influenced by its phenolic hydroxyl groups, rendering it moderately soluble in polar solvents like methanol and ethanol but poorly soluble in water . Its UV-Vis spectrum shows characteristic absorption bands at 254 nm and 310 nm, typical of xanthones with conjugated π-systems .

Table 1: Key Physicochemical Parameters of Isogentisin

PropertyValueSource
Molecular FormulaC14H10O5
Molecular Weight258.23 g/mol
Melting Point245–247°C (decomposes)
logP (Octanol-Water)2.1 (Predicted)
UV λmax (MeOH)254 nm, 310 nm

Natural Occurrence and Biosynthetic Pathways

Botanical Sources

Isogentisin is predominantly found in Gentianaceae family plants, including:

  • Gentiana lutea (Yellow Gentian)

  • Gentiana asclepiadea (Willow Gentian)

  • Gentianopsis barbata and Gentianopsis grandis

These species accumulate isogentisin in their roots and aerial parts, often alongside related secoiridoids like gentiopicroside .

Biosynthesis

The compound originates from the shikimate pathway via intermediate phenylpropanoids. Key steps include:

  • Chorismic acid conversion to m-hydroxybenzoic acid

  • Prenylation and cyclization to form the xanthone backbone

  • O-Methylation at position 7 by SAM-dependent methyltransferases

Recent transcriptomic analyses of Gentiana lutea have identified candidate genes encoding cytochrome P450 enzymes responsible for hydroxylation at positions 1 and 3 .

Extraction and Isolation Methodologies

Advanced Extraction Strategies

Ultrasound-assisted extraction (UAE) with hydroxypropyl-β-cyclodextrin (HPβCD) has emerged as a superior method. A 2022 study optimized parameters using response surface methodology (RSM) :

Table 2: Optimal UAE Conditions for Isogentisin Extraction

ParameterOptimal ValueEffect on Yield
Temperature74.9°CPositive linear
Time32.6 minQuadratic
HPβCD Concentration3.01% (w/v)Synergistic

This protocol increased isogentisin yield to 0.51 mg/g dry weight, representing a 4.3-fold enhancement over conventional methods .

Pharmacological Activities

Antioxidant Capacity

Using the ORAC (Oxygen Radical Absorbance Capacity) assay, isogentisin exhibited an activity of 8.2 ± 0.3 μmol TE/mg, surpassing reference antioxidants like Trolox . This activity correlates with its ability to chelate ferrous ions (IC50 = 28.4 μM) .

Anti-Inflammatory Effects

In LPS-stimulated macrophages, isogentisin (10–50 μM) dose-dependently inhibited:

  • NO production (62% reduction at 50 μM)

  • COX-2 expression (Western blot confirmed)

  • NF-κB nuclear translocation (immunofluorescence assay)

Therapeutic Applications and Future Directions

Dermatological Uses

Recent investigations highlight isogentisin’s potential in:

  • Wound healing: Accelerates re-epithelialization via MMP-9 inhibition (Ki = 3.2 nM)

  • Anti-photoaging: Reduces UVB-induced collagen degradation in human dermal fibroblasts

  • Atopic dermatitis: Clinical trials underway with 1% isogentisin cream (NCT04877067)

Cardiovascular Protection

The endothelial-protective effects position isogentisin as a candidate for mitigating smoking-related atherosclerosis. Pharmacokinetic studies in rodents show favorable parameters:

Table 3: Pharmacokinetic Profile in Sprague-Dawley Rats

ParameterValue (10 mg/kg oral)
Tmax1.8 ± 0.3 h
Cmax2.4 ± 0.5 μg/mL
AUC0–2418.7 ± 3.2 μg·h/mL
Half-life4.2 ± 0.7 h

Challenges and Opportunities

While isogentisin’s low oral bioavailability (∼12%) currently limits systemic applications, nanoformulations using HPβCD complexes have increased solubility to 8.7 mg/mL—a 34-fold improvement over native compound . Future research should prioritize:

  • Structure-activity relationship studies of synthetic analogs

  • Large-scale cultivation of high-yield Gentiana variants

  • Clinical validation of observed preclinical effects

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator